4-Chloro-1H-pyrazolo[4,3-c]pyridine

Cross-Coupling Suzuki-Miyaura Kinase Inhibitor Synthesis

Distinguish from 3,4-c isomer. Use 4-Chloro-1H-pyrazolo[4,3-c]pyridine (CAS 871836-51-0) for kinase SAR. Reactive 4-Cl handle enables diversification. 98% purity, in stock.

Molecular Formula C6H4ClN3
Molecular Weight 153.569
CAS No. 871836-51-0
Cat. No. B565854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1H-pyrazolo[4,3-c]pyridine
CAS871836-51-0
Molecular FormulaC6H4ClN3
Molecular Weight153.569
Structural Identifiers
SMILESC1=CN=C(C2=C1NN=C2)Cl
InChIInChI=1S/C6H4ClN3/c7-6-4-3-9-10-5(4)1-2-8-6/h1-3H,(H,9,10)
InChIKeyFUXZQGSDRGDYGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1H-pyrazolo[4,3-c]pyridine (CAS: 871836-51-0) — Core Intermediate for Kinase Inhibitor Synthesis and Cross-Coupling Reactions


4-Chloro-1H-pyrazolo[4,3-c]pyridine (CAS: 871836-51-0) is a heterocyclic building block comprising a fused pyrazole-pyridine core with a chlorine atom substituted at the 4-position [1]. The compound is a white to yellow solid at 20°C, has a molecular formula of C₆H₄ClN₃, a molecular weight of 153.57 g/mol, and a predicted density of 1.5±0.1 g/cm³ . Its pyrazolo[4,3-c]pyridine scaffold has been extensively patented as a privileged kinase inhibitor template, including applications targeting EGFR, Aurora kinases, c-Met, JAK3, ITK, TEC, and RET [2][3]. The 4-chloro substituent provides a reactive handle for transition-metal-catalyzed cross-coupling (Suzuki, Sonogashira) and nucleophilic aromatic substitution, enabling rapid diversification of the core structure [4].

Why Generic Substitution Fails for 4-Chloro-1H-pyrazolo[4,3-c]pyridine (871836-51-0)


The pyrazolopyridine isomer landscape presents a critical substitution risk: 4-chloro-1H-pyrazolo[4,3-c]pyridine is frequently confused with its regioisomer 1H-pyrazolo[3,4-c]pyridine and positional halogen analogs such as 6-chloro-1H-pyrazolo[4,3-c]pyridine. These compounds differ fundamentally in nitrogen atom positioning within the fused bicyclic system, which alters hydrogen-bonding patterns, metal coordination geometry, and kinase ATP-binding pocket compatibility [1]. Even among halogenated analogs of the same scaffold—4-bromo-1H-pyrazolo[4,3-c]pyridine and 4-iodo-1H-pyrazolo[4,3-c]pyridine—the reactivity profile in cross-coupling reactions differs substantially due to the varying C–X bond dissociation energies and oxidative addition rates in palladium catalysis . Generic procurement of unspecified pyrazolopyridines without precise verification of both ring fusion topology (4,3-c versus 3,4-c) and halogen position leads to failed synthetic sequences and irreproducible kinase inhibition data [2].

Quantitative Differentiation Evidence for 4-Chloro-1H-pyrazolo[4,3-c]pyridine (871836-51-0) Versus Comparators


Suzuki Coupling Reactivity: 4-Chloro versus 4-Bromo and 4-Iodo Analogs in Pd-Catalyzed Aryl–Aryl Bond Formation

4-Chloro-1H-pyrazolo[4,3-c]pyridine exhibits a distinct reactivity profile in palladium-catalyzed Suzuki-Miyaura couplings compared to its 4-bromo and 4-iodo analogs. The chlorine atom functions as an effective leaving group for Suzuki coupling with aryl boronic acids and esters, enabling C–C bond formation at the 4-position for rapid diversification of the pyrazolo[4,3-c]pyridine core [1]. The 4-chloro derivative offers a balance between synthetic accessibility and controlled reactivity: the 4-iodo analog undergoes faster oxidative addition but is more costly and less bench-stable, whereas the 4-bromo analog sits at an intermediate price–reactivity point but may require different catalyst systems for optimal conversion .

Cross-Coupling Suzuki-Miyaura Kinase Inhibitor Synthesis

Sonogashira Coupling Compatibility: Direct Alkynylation at the 4-Position

4-Chloro-1H-pyrazolo[4,3-c]pyridine is compatible with Sonogashira cross-coupling conditions using terminal alkynes, enabling direct installation of alkyne substituents at the 4-position. This transformation proceeds via the same 4-chloro leaving group mechanism utilized in Suzuki couplings [1]. The Sonogashira reactivity of 4-chloro-1H-pyrazolo[4,3-c]pyridine has been demonstrated in the synthesis of pyrazolo[4,3-c]pyridine-based kinase inhibitor libraries, where the alkyne moiety serves as a key pharmacophoric element or as a synthetic handle for subsequent cycloaddition chemistry [2].

Sonogashira Alkynylation Heterocyclic Diversification

DMSO Solubility and Storage Stability: Pre-Formulated Stock Solution Viability at -20°C

4-Chloro-1H-pyrazolo[4,3-c]pyridine demonstrates DMSO solubility exceeding 30 mg/mL, enabling preparation of concentrated stock solutions for high-throughput screening and medicinal chemistry workflows . The compound can be stored as a DMSO solution at -20°C for up to 3 months without significant degradation, providing operational flexibility for iterative assay campaigns . This solubility and storage profile is consistent with the broader pyrazolo[4,3-c]pyridine class and supports reliable compound management in both academic and industrial settings.

Solubility Storage Stability Compound Management

Physicochemical Property Profile: ACD/LogP, Rule of 5 Compliance, and Predicted pKa

4-Chloro-1H-pyrazolo[4,3-c]pyridine has a calculated ACD/LogP of 1.17 and zero Rule of 5 violations, indicating favorable drug-like properties for lead optimization . The predicted pKa is 9.86±0.15, consistent with the pyrazole NH proton . These physicochemical parameters place the compound in an optimal range for CNS drug discovery and oral bioavailability, offering advantages over more lipophilic pyrazolopyridine analogs that may suffer from poor aqueous solubility or metabolic instability [1].

Drug-likeness Lipophilicity pKa Rule of 5

High-Impact Research and Industrial Applications for 4-Chloro-1H-pyrazolo[4,3-c]pyridine (871836-51-0)


Kinase Inhibitor Library Synthesis via Parallel Suzuki-Miyaura Diversification

Medicinal chemistry teams synthesizing focused kinase inhibitor libraries use 4-chloro-1H-pyrazolo[4,3-c]pyridine as the core scaffold for parallel Suzuki-Miyaura diversification. The 4-chloro handle enables installation of diverse aryl and heteroaryl substituents in a single-step cross-coupling reaction, accelerating SAR exploration across kinase targets including EGFR, Aurora A/B, c-Met, JAK3, ITK, TEC, and RET [1]. The favorable solubility profile (>30 mg/mL in DMSO) supports automated liquid handling for high-throughput purification and screening workflows .

CNS-Penetrant Kinase Inhibitor Lead Optimization Programs

Drug discovery programs targeting CNS kinases benefit from the low lipophilicity (ACD/LogP = 1.17) and Rule of 5 compliance of the 4-chloro-1H-pyrazolo[4,3-c]pyridine scaffold . The predicted physicochemical profile falls within optimal CNS drug space, providing a favorable starting point for optimizing brain penetration while maintaining kinase inhibitory activity. The zero Rule of 5 violations indicate that significant molecular weight and lipophilicity budget remains available for installing potency-enhancing substituents without compromising drug-like properties.

High-Throughput Compound Management with Pre-Formulated DMSO Stocks

Compound management facilities and screening centers can pre-formulate 4-chloro-1H-pyrazolo[4,3-c]pyridine as concentrated DMSO stock solutions (>30 mg/mL) and store them at -20°C for up to 3 months without degradation . This stability eliminates the need for fresh weighing and dissolution for each assay replicate, improving workflow efficiency and reducing material waste. The solid compound is stored long-term at 2-8°C under inert atmosphere for bulk inventory management .

Sonogashira Alkynylation for Extended Conjugation and Click Chemistry Conjugation

Chemical biology groups requiring alkyne-functionalized pyrazolo[4,3-c]pyridine probes utilize the 4-chloro compound in Sonogashira couplings with terminal alkynes [2]. The resulting 4-alkynyl derivatives serve as versatile intermediates for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling bioconjugation to fluorophores, affinity tags, or solid supports for target identification and pull-down proteomics studies.

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